(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.
Brand Name:
Vulcanchem
CAS No.:
149022-18-4
VCID:
VC21096860
InChI:
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
SMILES:
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Molecular Formula:
C29H50N2O3
Molecular Weight:
474.7 g/mol
(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
CAS No.: 149022-18-4
Cat. No.: VC21096860
Molecular Formula: C29H50N2O3
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol. |
|---|---|
| CAS No. | 149022-18-4 |
| Molecular Formula | C29H50N2O3 |
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |
| Standard InChI | InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 |
| Standard InChI Key | OFBANDBMHLEMFA-XRKRLSELSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |
| SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
| Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
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